

Commercial Availability and Applications of 2-Hydroxybutyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxybutyl methacrylate*

Cat. No.: B079437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxybutyl methacrylate** (2-HBMA), a functional monomer with growing importance in the fields of biomaterials, drug delivery, and polymer science. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in research and development. Furthermore, it elucidates the potential cellular signaling pathways affected by methacrylate monomers, offering insights into its biocompatibility and toxicological profile.

Commercial Availability and Suppliers

2-Hydroxybutyl methacrylate is commercially available from a range of chemical suppliers, catering to both research and industrial scales. The compound is typically offered as a mixture of isomers and is often stabilized with an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization. When selecting a supplier, researchers should consider the purity, quantity, and the specific isomer mixture offered to ensure consistency and reproducibility in their experiments.

Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of **2-Hydroxybutyl Methacrylate**

Supplier	Product Number	Purity/Assay	Available Quantities	CAS Number
Sigma-Aldrich	464244	94%	100 g	13159-51-8 [1]
EvitaChem	EVT-410710	Not Specified	Inquire	13159-51-8 [2]
Benchchem	B079437	Not Specified	Inquire	13159-51-8 [3]
TCI Chemicals	H1714	>97.0% (GC)	25 mL, 500 mL	13159-51-8
Fisher Scientific	464244100G	94%	100 g	29008-35-3

Physicochemical Properties

2-Hydroxybutyl methacrylate is a methacrylate ester characterized by the presence of a hydroxyl group on the butyl chain. This bifunctionality allows it to undergo polymerization via its methacrylate group while the hydroxyl group provides a site for further chemical modification, hydrogen bonding, and imparting hydrophilicity to the resulting polymers. These properties make it a versatile monomer for creating materials with tunable characteristics.

Table 2: Physicochemical Properties of **2-Hydroxybutyl Methacrylate**

Property	Value
CAS Number	13159-51-8 [2] [4]
Molecular Formula	C ₈ H ₁₄ O ₃ [2] [4]
Molecular Weight	158.19 g/mol [2] [4]
Appearance	Colorless to light yellow liquid
Density	~1.006 g/mL at 25 °C [1]
Boiling Point	180 °C (lit.) [1]
Refractive Index	n _{20/D} ~1.45 (lit.) [1]
Solubility	Soluble in organic solvents; moderate solubility in water.

Experimental Protocols

The following protocols are adapted from methodologies reported for hydroxyalkyl methacrylates and are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental setups and research objectives.

Synthesis of Poly(2-Hydroxybutyl Methacrylate) Hydrogels for Drug Delivery

This protocol describes the synthesis of a crosslinked poly(2-HBMA) hydrogel, a material often explored for controlled drug release applications.

Materials:

- **2-Hydroxybutyl methacrylate** (2-HBMA), with inhibitor removed
- Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent
- Ammonium persulfate (APS) as a radical initiator
- N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
- Phosphate-buffered saline (PBS), pH 7.4
- Model drug (e.g., Naproxen, Amoxicillin)[\[5\]](#)[\[6\]](#)

Procedure:

- Inhibitor Removal: Pass 2-HBMA through a column of activated basic alumina to remove the polymerization inhibitor.
- Monomer Mixture Preparation: In a glass vial, prepare the monomer mixture. For a 1 mL total volume, combine 980 μ L of purified 2-HBMA and 20 μ L of EGDMA (2% v/v crosslinker concentration).
- Initiator and Accelerator Addition: Add 10 μ L of a freshly prepared 10% (w/v) aqueous APS solution and 5 μ L of TEMED to the monomer mixture.

- Polymerization: Vortex the mixture vigorously for 30 seconds and then inject it between two glass plates separated by a silicone spacer of desired thickness (e.g., 1 mm).
- Curing: Allow the polymerization to proceed at room temperature for 2 hours, followed by post-curing at 60 °C for 1 hour to ensure complete monomer conversion.
- Hydrogel Preparation: Carefully separate the glass plates and cut the resulting polymer sheet into discs of a specific diameter (e.g., 5 mm).
- Washing: Wash the hydrogel discs extensively with deionized water for 72 hours, with frequent water changes, to remove any unreacted monomers and initiator residues.
- Drying and Drug Loading: Lyophilize the hydrogel discs to a constant weight. For drug loading, immerse the dried hydrogels in a concentrated solution of the model drug in a suitable solvent (e.g., ethanol or PBS) for 48 hours.
- Final Preparation: After loading, rinse the hydrogels briefly with the solvent to remove surface-adhered drug, and then dry them under vacuum.

In Vitro Drug Release Study

This protocol outlines a typical procedure to evaluate the release kinetics of a drug from the synthesized hydrogels.

Materials:

- Drug-loaded poly(2-HBMA) hydrogel discs
- Phosphate-buffered saline (PBS), pH 7.4
- Shaking incubator or water bath
- UV-Vis spectrophotometer

Procedure:

- Place a drug-loaded hydrogel disc in a vial containing a known volume of PBS (e.g., 10 mL).

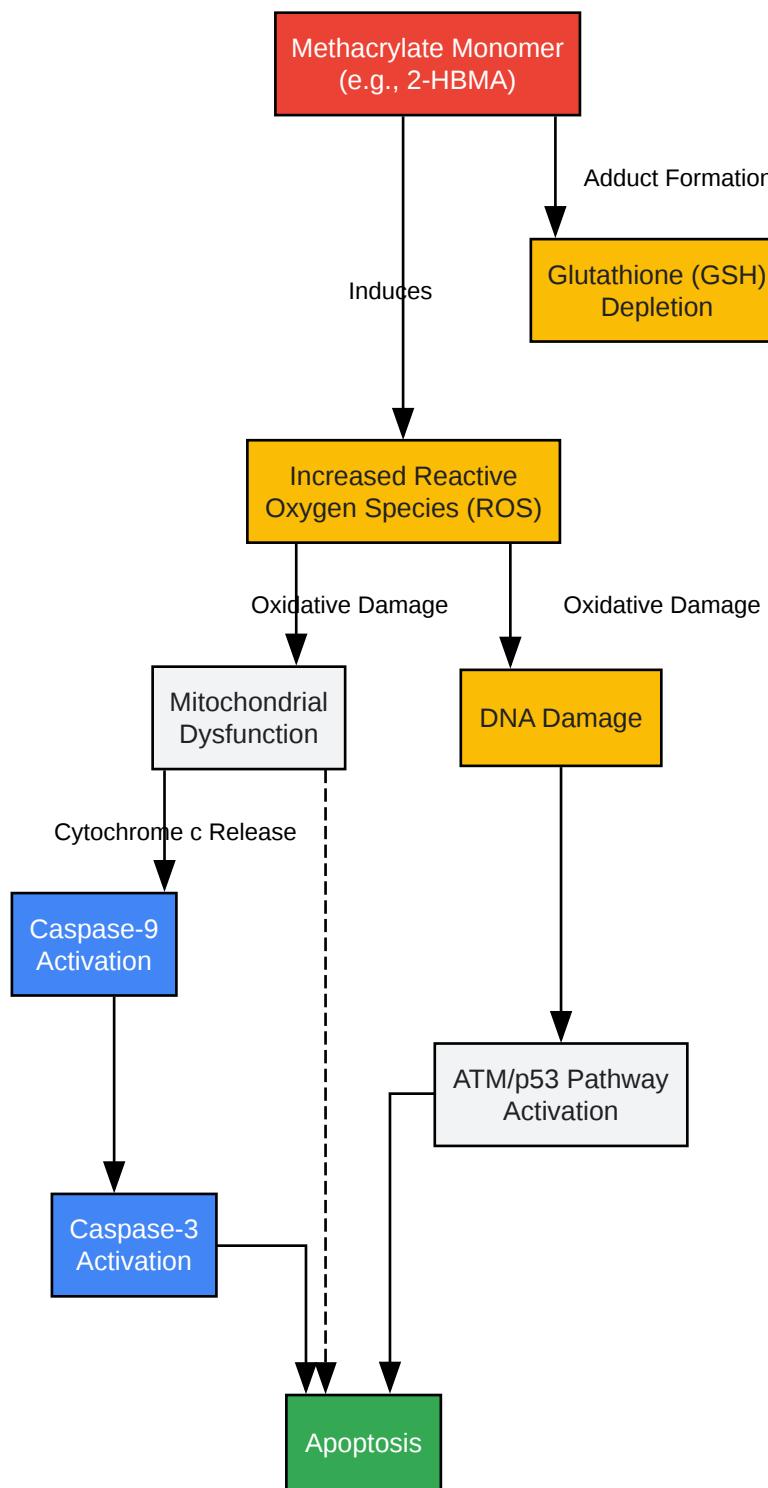
- Incubate the vial at 37 °C with gentle agitation.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
- Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[\[5\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the biocompatibility of poly(2-HBMA) by evaluating its effect on cell viability.

Materials:

- Poly(2-HBMA) hydrogel discs (sterilized by autoclaving or UV irradiation)
- Mammalian cell line (e.g., L929 fibroblasts, RAW 264.7 macrophages)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)


Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.

- Hydrogel Exposure: Place a sterilized poly(2-HBMA) disc into each well containing the cells. Alternatively, prepare extracts by incubating the hydrogels in a cell culture medium for 24-72 hours and then adding the extracts to the cells.
- Incubation: Incubate the cells with the hydrogels or their extracts for 24, 48, and 72 hours.
- MTT Assay: After the incubation period, remove the hydrogels or extracts and add 100 μ L of fresh medium and 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Cellular Signaling Pathways

Residual methacrylate monomers, which may leach from polymers, have been shown to induce cellular toxicity. The primary mechanism is believed to be the induction of oxidative stress, leading to a cascade of downstream cellular events. While specific research on 2-HBMA is limited, the general pathways for hydroxyalkyl methacrylates are illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for methacrylate monomer-induced cytotoxicity.

This diagram illustrates that methacrylate monomers can deplete cellular glutathione (GSH) and increase reactive oxygen species (ROS), leading to oxidative stress.^[7] This can cause mitochondrial dysfunction, which in turn activates the intrinsic apoptosis pathway through caspase-9 and caspase-3.^{[8][9][10][11][12][13][14]} Additionally, ROS-induced DNA damage can activate the ATM/p53 pathway, further contributing to apoptosis.^[15]

Conclusion

2-Hydroxybutyl methacrylate is a readily available functional monomer with significant potential in the development of advanced materials for biomedical and other applications. Its unique chemical structure allows for the creation of polymers with tailored properties. This guide provides researchers with essential information on its procurement, physicochemical characteristics, and practical experimental protocols. Understanding the potential cellular responses to residual monomers is crucial for the rational design of safe and effective biomaterials. As research in this area continues, 2-HBMA is poised to become an increasingly important building block in the development of next-generation polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxybutyl methacrylate, mixture of isomers 94% | 13159-51-8 [sigmaaldrich.com]
- 2. Buy 2-Hydroxybutyl methacrylate (EVT-410710) | 13159-51-8 [evitachem.com]
- 3. 2-Hydroxybutyl methacrylate | 13159-51-8 | Benchchem [benchchem.com]
- 4. 2-Hydroxybutyl methacrylate | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. mdpi.com [mdpi.com]

- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic Effects of Urethane Dimethacrylate on Macrophages Through Caspase Activation, Mitochondrial Dysfunction, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]
- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent In... [ouci.dntb.gov.ua]
- 13. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Hydroxyethyl methacrylate-induced apoptosis through the ATM- and p53-dependent intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Applications of 2-Hydroxybutyl Methacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079437#commercial-availability-and-suppliers-of-2-hydroxybutyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com